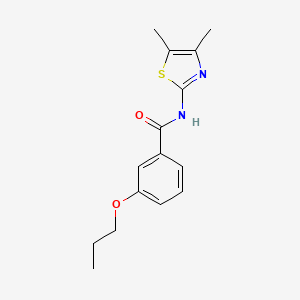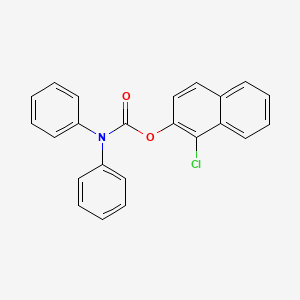![molecular formula C25H35ClN2O4S2 B4707469 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4707469.png)
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine, also known as TCS PIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that contains two sulfonamide groups and a chlorophenyl group. TCS PIP has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine PIP is a selective inhibitor of the Nav1.7 channel, which is involved in the initiation and propagation of action potentials in neurons. This compound PIP binds to the channel in a voltage-dependent manner, and its binding site is distinct from that of other sodium channel blockers such as lidocaine. This compound PIP has been shown to increase the threshold for action potential firing and decrease the amplitude of action potentials in neurons. This results in a reduction in the excitability of neurons, which can lead to a decrease in pain signaling.
Biochemical and Physiological Effects
This compound PIP has been shown to have both biochemical and physiological effects. Biochemically, this compound PIP has been shown to inhibit the activity of the Nav1.7 channel, which is involved in pain signaling. Physiologically, this compound PIP has been shown to reduce pain sensitivity in animal models. This compound PIP has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which can lead to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine PIP has several advantages for lab experiments. It is a selective inhibitor of the Nav1.7 channel, which allows for the study of the role of this channel in pain signaling. This compound PIP has also been shown to have a long duration of action, which allows for prolonged inhibition of the Nav1.7 channel. However, this compound PIP has several limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound PIP also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine PIP. One potential direction is the development of new analogs of this compound PIP with improved solubility and bioavailability. Another direction is the study of the role of the Nav1.7 channel in other physiological processes, such as cardiac function. This compound PIP may also have potential applications in the treatment of other disorders, such as epilepsy and multiple sclerosis, which involve abnormal neuronal excitability. Further research is needed to fully understand the potential applications of this compound PIP in these areas.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine PIP has been found to have potential applications in various fields of scientific research. It has been used as a tool in the study of ion channels, particularly the voltage-gated sodium channels. This compound PIP has been shown to selectively inhibit the Nav1.7 channel, which is involved in pain signaling. This makes it a potential candidate for the development of new analgesics. This compound PIP has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O4S2/c1-17(2)20-15-23(18(3)4)25(24(16-20)19(5)6)34(31,32)28-13-11-27(12-14-28)33(29,30)22-9-7-21(26)8-10-22/h7-10,15-19H,11-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIAIJRXUZVLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-aminophenyl)-3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4707387.png)
![N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4707403.png)

![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![methyl 3-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4707446.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)

![N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)
